3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-Cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound featuring a cyclopentyl group, a piperazine ring, and an imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents can influence their stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazole derivatives: Other compounds containing imidazole rings, such as 1-methylimidazole and 2-methylimidazole.
Piperazine derivatives: Compounds with piperazine rings, such as piperazine itself and various substituted piperazines.
Uniqueness: 3-Cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride stands out due to its unique combination of cyclopentyl, piperazine, and imidazole groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-Cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring is synthesized via the Debus-Radziszewski method, which involves the condensation of glyoxal, ammonia, and an aldehyde.
- Introduction of the Piperazine Moiety : This is achieved through nucleophilic substitution reactions where a suitable piperazine derivative reacts with an electrophile.
- Coupling with Cyclopentyl Group : The final step involves coupling the cyclopentyl group with the imidazole-piperazine intermediate using coupling reagents like EDCI under mild conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antifungal and Antiviral Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. Its antiviral potential is also being explored, particularly against viruses that affect the respiratory system. The imidazole ring is believed to play a crucial role in these interactions by modulating enzyme activity related to viral replication .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic reactions critical for microbial survival.
- Receptor Modulation : The compound may also act as a modulator for certain G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways and calcium ion levels .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and safety profile of this compound:
Comparison with Similar Compounds
When compared to structurally similar compounds, 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-y)propan-1-one hydrochloride shows enhanced binding affinity and selectivity due to the presence of both cyclopentyl and imidazole groups. This unique structural configuration may contribute to its superior pharmacological properties relative to other imidazole derivatives.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O.ClH/c1-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)7-6-14-4-2-3-5-14;/h8-9,14H,2-7,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYPGUXJVFOLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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